What are the natural sources of Dioscin?
What are the natural sources of Dioscin?
An In-depth Technical Guide to the Natural Sources of Dioscin (B1662501)
Introduction
Dioscin (diosgenyl 2,4-di-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a naturally occurring steroidal saponin (B1150181) with a molecular formula of C45H72O16 and a molecular weight of 869.05 g/mol .[1] It is comprised of an aglycone, diosgenin (B1670711), linked to a trisaccharide moiety.[2] Found widely in the plant kingdom, dioscin and its aglycone are of significant interest to the pharmaceutical industry due to their broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and cholesterol-lowering properties.[3][4] Diosgenin, in particular, serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[5][6] This guide provides a comprehensive overview of the natural sources of dioscin, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and an examination of its key biological signaling pathways.
Natural Sources of Dioscin
Dioscin is predominantly found in plants belonging to the Dioscoreaceae, Liliaceae, Rosaceae, and Caryophyllaceae families.[1][2][4] The rhizomes of various Dioscorea species (yams) are the most significant and commercially exploited sources.[4]
Table 1: Principal Plant Sources of Dioscin/Diosgenin
| Family | Genus | Species | Common Name | Plant Part | Reference(s) |
|---|---|---|---|---|---|
| Dioscoreaceae | Dioscorea | D. nipponica | Japanese Yam | Rhizome | [2][6] |
| Dioscoreaceae | Dioscorea | D. zingiberensis | Zingiber Yam | Rhizome | [2][7][8] |
| Dioscoreaceae | Dioscorea | D. panthaica | Panthaica Yam | Rhizome | [2] |
| Dioscoreaceae | Dioscorea | D. opposita | Chinese Yam | Rhizome | [3][4] |
| Dioscoreaceae | Dioscorea | D. villosa | Wild Yam | Rhizome | [9][10] |
| Dioscoreaceae | Dioscorea | D. alata | Winged Yam | Tuber | [3][9] |
| Dioscoreaceae | Dioscorea | D. japonica | Japanese Yam | Tuber | [3][11] |
| Dioscoreaceae | Dioscorea | D. collettii | Collett's Yam | Rhizome | [12] |
| Dioscoreaceae | Dioscorea | D. septemloba | Seven-lobed Yam | Rhizome | [12] |
| Dioscoreaceae | Dioscorea | D. bulbifera | Air Potato | Tuber | [13] |
| Dioscoreaceae | Dioscorea | D. hispida | Intoxicating Yam | Tuber | [13] |
| Liliaceae | Smilax | S. china | China Root | Rhizome | [9][14] |
| Liliaceae | Paris | P. polyphylla | Love Apple | Rhizome | [15] |
| Fabaceae | Trigonella | T. foenum-graecum | Fenugreek | Seeds | [9][10][14] |
| Asparagaceae | Heterosmilax | H. yunnanensis | | Rhizome |[12] |
Quantitative Content of Dioscin and Diosgenin
The concentration of dioscin and its aglycone, diosgenin, varies significantly between species and even within the same species due to geographical location, harvest time, and processing methods.[16] Most quantitative analyses focus on diosgenin, which is obtained after acid hydrolysis of the saponin extract.
Table 2: Quantitative Analysis of Dioscin and Diosgenin in Various Plant Species
| Plant Species | Compound | Content (Dry Weight) | Plant Part | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| Dioscorea zingiberensis | Dioscin | 0.483 mg/g | Rhizome | HPLC | [7] |
| Dioscorea zingiberensis | Diosgenin | 5.172 mg/g | Rhizome | HPLC | [7] |
| Dioscorea zingiberensis | Diosgenin | 11.23 - 19.52 mg/g | Rhizome | UPLC-DAD-MS | [12] |
| Dioscorea opposita | Diosgenin | 18.00 ± 1.92 mg/g | Tuber | Not Specified | [11] |
| Dioscorea japonica | Diosgenin | 14.25 ± 1.60 mg/g | Tuber | Not Specified | [11] |
| Dioscorea batatas | Diosgenin | 13.59 ± 1.74 mg/g | Tuber | Not Specified | [11] |
| Dioscorea deltoidea | Diosgenin | 1.43% | Tuber | Not Specified | [16] |
| Dioscorea hispida | Diosgenin | 0.0027% | Tuber | HPTLC | [13] |
| Dioscorea bulbifera | Diosgenin | 0.003% | Tuber | HPTLC | [13] |
| Paris polyphylla | Diosgenin | Highest among tested | Rhizome/Tuber | ELISA |[15] |
Biosynthesis of Diosgenin
Diosgenin biosynthesis in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene.[8] While cholesterol was initially considered the primary precursor, recent studies indicate that plant C-24 alkylsterols like cycloartenol (B190886) also serve as key intermediates.[5][6] The pathway involves a series of enzymatic modifications, including hydroxylation and oxidation, catalyzed primarily by cytochrome P450 (CYP450) enzymes.[8][17] Dioscin is subsequently formed by the glycosylation of diosgenin, a reaction mediated by UDP-glycosyltransferases (UGTs).[8]
Caption: Simplified biosynthetic pathway of diosgenin and dioscin.[5][8]
Experimental Protocols
Protocol 1: Extraction and Isolation of Dioscin
This protocol is a generalized procedure for the extraction and isolation of total saponins, including dioscin, from dried plant material, based on methodologies described in the literature.[18]
Caption: General workflow for the extraction and isolation of dioscin.[18]
Methodology:
-
Preparation: Dry the plant material (e.g., rhizomes of Dioscorea zingiberensis) at 60-80°C and grind into a fine powder.[18]
-
Extraction: Perform a reflux extraction of the powdered material with 90% ethanol at 80°C for approximately 12 hours. Repeat the extraction cycle three times to ensure maximum yield.[18]
-
Concentration: Combine the ethanol extracts and concentrate them under vacuum at 80°C.[18]
-
Defatting: Remove lipids from the concentrated extract by performing a liquid-liquid extraction with petroleum ether.[18]
-
Saponin Extraction: Extract the saponin fraction from the deoiled aqueous layer using n-butyl alcohol.[18]
-
Drying: Dry the n-butyl alcohol fraction under vacuum at 80°C.
-
Precipitation: Redissolve the dried residue in a minimal amount of 95% ethanol. Add an excess of acetone to precipitate the crude dioscin.[18]
-
Isolation: Collect the precipitate by filtration, wash with acetone, and dry under vacuum to obtain a light-yellow crude dioscin powder.[18]
Protocol 2: Acid Hydrolysis of Dioscin to Diosgenin
To quantify or utilize the aglycone, diosgenin, the glycosidic linkages of dioscin must be cleaved via acid hydrolysis.
Methodology:
-
Hydrolysis Reaction: Take the crude dioscin extract or dried plant powder and add a solution of 1.0 - 2.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[18][19]
-
Heating: Heat the mixture in a water bath at 95-100°C or in a hydrothermal reactor at 110-150°C for 3 to 5 hours.[18][19]
-
Neutralization: After cooling, neutralize the reaction mixture to pH 7.0-7.5 with a base such as ammonia (B1221849) or sodium hydroxide.[18][19]
-
Filtration: Filter the mixture to collect the precipitate, which contains the water-insoluble diosgenin.
-
Washing & Drying: Wash the filter cake with distilled water until neutral and free of salt ions. Dry the filter cake at 50-60°C, followed by a final drying step at 110-120°C.[19]
-
Extraction: Extract the diosgenin from the dried residue using a Soxhlet extractor with a non-polar solvent like petroleum ether or hexane (B92381) for 4 to 12 hours.[19]
-
Crystallization: Partially recover the solvent from the extract and allow the concentrated solution to cool, which will induce the crystallization of diosgenin.
Protocol 3: Quantification of Diosgenin by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of diosgenin.[7][20]
Methodology:
-
Sample Preparation: Prepare an accurately weighed sample of the dried, hydrolyzed extract and dissolve it in a suitable solvent (e.g., methanol).
-
Standard Preparation: Prepare a series of standard solutions of pure diosgenin in the same solvent across a linear concentration range (e.g., 1.0 to 12.0 µg/mL).[20]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[20]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV detector set to an appropriate wavelength (e.g., 211 nm).[20]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution.
-
Quantification: Identify the diosgenin peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration of diosgenin in the sample using the linear regression equation from the calibration curve.[20]
Key Signaling Pathways Modulated by Dioscin
Dioscin exerts many of its pharmacological effects, particularly its anti-cancer activities, by modulating critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth. It is often hyperactivated in cancer. Dioscin has been shown to inhibit this pathway at multiple points, leading to decreased cancer cell viability.[1][3][21] It downregulates the phosphorylation of key proteins like Akt and mTOR.[1][22]
Caption: Dioscin-mediated inhibition of the PI3K/Akt/mTOR pathway.[1][21][22]
Induction of Apoptosis
Dioscin is a potent inducer of apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][23]
-
Intrinsic Pathway: Dioscin increases the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[3][21]
-
Extrinsic Pathway: Dioscin can also activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate caspase-3.[3][23]
Both pathways converge on the activation of caspase-3, which executes the final stages of apoptosis.[3]
Caption: Dioscin induces apoptosis via intrinsic and extrinsic pathways.[3][21][23]
Conclusion
Dioscin is a valuable steroidal saponin with significant therapeutic potential, derived from a range of plant species, most notably those of the Dioscorea genus. This guide has provided a technical overview of its primary natural sources, quantitative data on its prevalence, and detailed protocols for its extraction, hydrolysis, and analysis. Furthermore, the elucidation of its mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis, provides a solid foundation for researchers and drug development professionals. The continued exploration of these natural sources and biological pathways is crucial for harnessing the full therapeutic potential of dioscin.
References
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- 3. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 11. Contents of Nutritional Ingredients and Diosgenin in the Tubers of Different Dioscorea spp. -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
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- 14. ijcpa.in [ijcpa.in]
- 15. Determination of diosgenin content in medicinal plants with enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN104774240A - Method for extracting diosgenin through dioscin hydrolysis - Google Patents [patents.google.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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